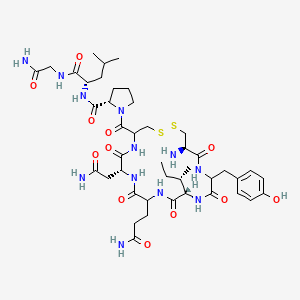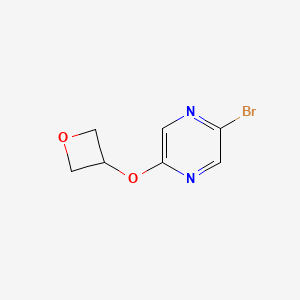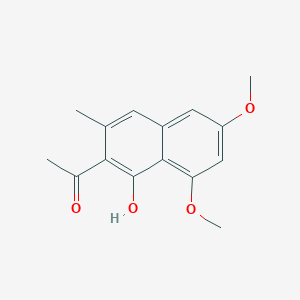
1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings
Méthodes De Préparation
The synthesis of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves several steps. One common synthetic route starts with the preparation of 2-acetyl-3-methylnaphthalene-1,6,8-triol, which is then subjected to specific reaction conditions to yield the desired compound . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone can be compared with other naphthalene derivatives, such as 2-acetyl-3-methylnaphthalene-1,6,8-triol and other hydroxylated naphthalene compounds . Its uniqueness lies in the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Similar compounds include other hydroxylated and methoxylated naphthalene derivatives, each with varying degrees of reactivity and applications.
Propriétés
Numéro CAS |
22649-07-6 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
1-(1-hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-8-5-10-6-11(18-3)7-12(19-4)14(10)15(17)13(8)9(2)16/h5-7,17H,1-4H3 |
Clé InChI |
FHHUIFBQMMGHQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


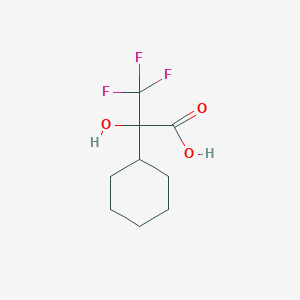


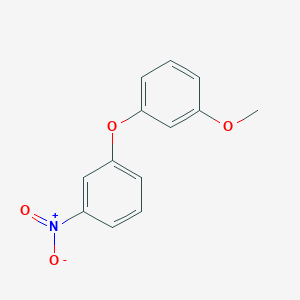
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
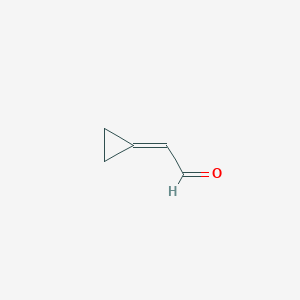

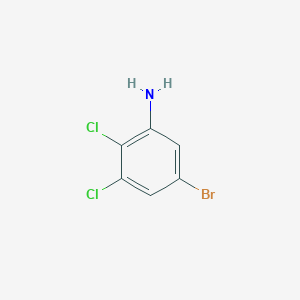
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
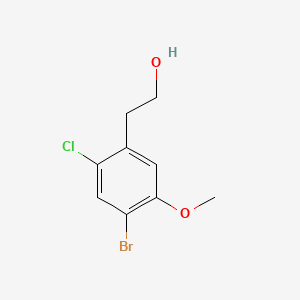
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
